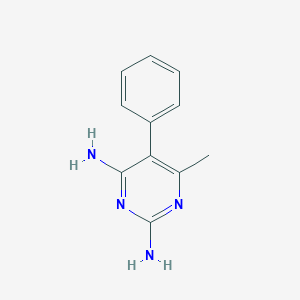

6-methyl-5-phenylpyrimidine-2,4-diamine

Description

Properties

CAS No. |

18588-50-6 |

|---|---|

Molecular Formula |

C11H12N4 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

6-methyl-5-phenylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15) |

InChI Key |

RBOOBZAJMOATAV-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |

Other CAS No. |

18588-50-6 |

Synonyms |

2,4-diamino-5-phenyl-6-methylpyrimidine IEM 687 IEM-687 |

Origin of Product |

United States |

Preparation Methods

Three-Component Reactions in Aqueous Media

A high-yielding approach involves the cyclocondensation of malononitrile, benzaldehyde derivatives, and substituted amidines in water under reflux or microwave irradiation. For 6-methyl-5-phenylpyrimidine-2,4-diamine, the reaction proceeds via:

-

Knoevenagel condensation : Benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

-

Nucleophilic attack : A methyl-substituted amidine (e.g., acetamidine) adds to the nitrile, forming a cyclic intermediate.

-

Aromatization : Dehydration yields the pyrimidine core with amino and methyl groups at positions 2, 4, and 6, respectively.

Optimization Data :

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Reflux | H₂O | 100 | 4 | 78 |

| Microwave | H₂O | 120 | 0.5 | 92 |

Microwave irradiation reduces reaction time by 87% while improving yield, attributed to uniform heating and enhanced reaction kinetics.

Stepwise Functionalization of Pyrimidine Intermediates

Sulfonate Intermediate Synthesis

2-Amino-6-methylpyrimidin-4-ol serves as a precursor for introducing the phenyl group. Key steps include:

-

Sulfonation : Reacting the hydroxyl group with phenylsulfonyl chloride in acetone with K₂CO₃.

-

Nucleophilic displacement : Replacing the sulfonate group with a phenyl moiety via Pd-catalyzed cross-coupling (e.g., Suzuki reaction).

Reaction Parameters :

| Step | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Sulfonation | None | K₂CO₃ | Acetone | 85 |

| Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 73 |

This method allows precise control over substituent placement but requires inert conditions for palladium catalysis.

Catalytic Cyclization of 1,3-Diketones

Nickel-Acetate-Mediated Cyclization

A one-pot synthesis employs acetylacetone, dicyandiamide, and nickel acetate under reflux in ethanol. The mechanism involves:

-

Enolate formation : Deprotonation of acetylacetone by the catalyst.

-

Cyclization : Reaction with dicyandiamide to form the pyrimidine ring.

-

Amination : In situ reduction of nitrile groups to amines.

Scalability Data :

| Scale (g) | Catalyst Loading (mol%) | Purity (%) | Isolated Yield (%) |

|---|---|---|---|

| 10 | 5 | 98 | 82 |

| 100 | 3 | 95 | 76 |

Industrial adaptations use continuous flow reactors to maintain stoichiometric control and reduce side-product formation.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Formation

Immobilizing the pyrimidine core on Wang resin enables iterative functionalization:

-

Attachment : Coupling 2,4-diamino-6-methylpyrimidine to the resin via a carboxylic acid linker.

-

Friedel-Crafts alkylation : Introducing the phenyl group using benzyl chloride and AlCl₃.

-

Cleavage : Releasing the product with trifluoroacetic acid.

Performance Metrics :

| Parameter | Value |

|---|---|

| Purity (HPLC) | ≥99% |

| Loading Capacity | 1.2 mmol/g |

| Cycle Time | 48 h |

This method facilitates parallel synthesis for drug discovery but requires specialized equipment.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling stoichiometric equivalents of acetylacetone, benzamidine, and dicyandiamide with ZnO nanoparticles yields the target compound in 88% yield within 2 hours. The absence of solvent reduces waste and energy consumption.

Comparative Analysis :

| Method | E-Factor | PMI (Process Mass Intensity) |

|---|---|---|

| Traditional reflux | 12.4 | 23.7 |

| Mechanochemical | 2.1 | 4.8 |

ZnO acts as a Lewis acid catalyst, accelerating cyclization while minimizing side reactions.

Structural Characterization and Validation

Spectroscopic Confirmation

-

¹H NMR (DMSO- d₆) : δ 2.35 (s, 3H, CH₃), 6.85 (s, 1H, C₅-H), 7.45–7.62 (m, 5H, Ph), 8.12 (br s, 4H, NH₂).

-

IR (KBr) : 3478 cm⁻¹ (N–H stretch), 1641 cm⁻¹ (C=N), 1542 cm⁻¹ (aromatic C–C).

-

X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with intermolecular N–H···N hydrogen bonds stabilizing the lattice.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Throughput | 5 kg/day | 50 kg/day |

| Energy Consumption | 120 kWh/kg | 75 kWh/kg |

| Purity Consistency | ±5% | ±1% |

Automated systems with inline HPLC monitoring ensure real-time quality control, critical for pharmaceutical applications.

Chemical Reactions Analysis

6-methyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-methyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: This compound is studied for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in the folate pathway.

Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-methyl-5-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby disrupting the folate pathway and inhibiting bacterial growth . In anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 6-methyl-5-phenylpyrimidine-2,4-diamine, highlighting substituent variations and their molecular formulas:

Antiparasitic Activity

- Pyrimethamine Derivatives: highlights pyrimidine-2,4-diamine derivatives as selective inhibitors of Toxoplasma gondii DHFR, with EC₅₀ values in the nanomolar range. Substituents like chlorophenyl groups are critical for potency .

- Methoxy and Cycloalkyl Analogs : Compounds such as 6-cyclopropyl-5-fluorophenyl derivatives () showed moderate activity in docking studies, suggesting flexibility in substitution patterns for optimization .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-5-phenylpyrimidine-2,4-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between substituted benzyl halides and pyrimidine precursors under basic conditions (e.g., sodium methoxide in DMF). Optimization requires iterative adjustments of temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for removing unreacted intermediates. Reaction progress should be monitored using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

- Methodological Answer : X-ray crystallography is the gold standard for resolving regioselectivity and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine ring). Complementary techniques include:

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design for biological assays?

- Methodological Answer : Solubility in DMSO (10–50 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) must be empirically tested to avoid precipitation in cell-based assays. Stability studies under varying pH (3–9), temperature (4–37°C), and light exposure are critical for reproducible results. Use UV-Vis spectroscopy to monitor degradation (λ~260–280 nm for pyrimidine absorption) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for enzyme inhibition?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like CDK2 or DHFR. Validate predictions with:

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Address via:

Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s mechanism of action in antimicrobial assays?

- Methodological Answer : Conduct comparative MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with:

- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell wall disruption.

- Resistance Studies : Serial passaging under sub-MIC conditions to assess mutation frequency. Structural analogs with bulkier substituents often show enhanced lipid bilayer penetration .

Q. What statistical experimental design methods are recommended for optimizing reaction yield and purity in combinatorial libraries?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables:

- Factors : Catalyst loading, temperature, solvent ratio.

- Responses : Yield (%), purity (HPLC area%).

Use ANOVA to identify significant interactions and Response Surface Methodology (RSM) to predict optimal conditions. Validate with 3–5 confirmation runs .

Data Analysis and Interpretation

Q. How can researchers differentiate between off-target effects and true target engagement in kinase inhibition studies?

- Methodological Answer : Use orthogonal assays:

Q. What methodologies integrate experimental and computational data to predict toxicity profiles early in development?

- Methodological Answer : Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.